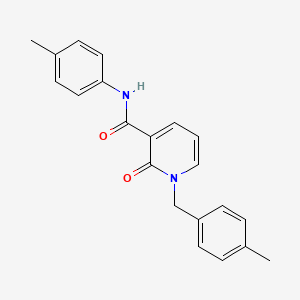

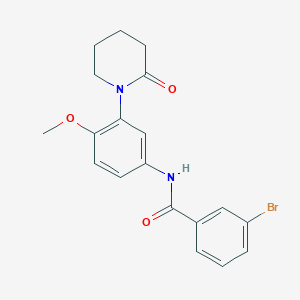

1-(4-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a dihydropyridine ring, which is a common structure in many pharmaceutical compounds . The presence of the amide group (-CONH-) and the aromatic rings (benzyl and p-tolyl groups) could suggest potential bioactivity .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The amide group could undergo hydrolysis, the aromatic rings could participate in electrophilic aromatic substitution reactions, and the dihydropyridine ring could be involved in redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and stability .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Chiral Auxiliaries : The synthesis of new chiral auxiliaries, such as (S)-N-(2-benzoylphenyl)-1-(3,4-dichlorobenzyl)-pyrrolidine-2-carboxamide, and their application in asymmetric synthesis of amino acids using NiII complexes was described, demonstrating their relevance in stereoselective synthesis of α-methyl-α-amino acids (Belokon’ et al., 2002).

19F-NMR Spectroscopy in Drug Discovery : The use of 19F-nuclear magnetic resonance (NMR) in drug discovery programs, particularly in the study of metabolism and disposition of HIV integrase inhibitors, showcases the application of NMR techniques in understanding the properties of similar compounds (Monteagudo et al., 2007).

Crystal and Molecular Structure Analysis : Studies on the crystal and molecular structures of similar compounds, like 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, are crucial in understanding the physical and chemical properties of these substances (Banerjee et al., 2002).

Biochemical and Pharmacological Investigations

Antiviral Agent Development : Research into the design and synthesis of N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides as agents for inhibiting the HIV-integrase-catalyzed strand transfer process highlights the pharmaceutical applications of these compounds (Pace et al., 2007).

Corrosion Inhibition Study : Experimental and theoretical tools were used to study the anti-corrosive behavior of similar compounds, indicating their potential applications in materials science (Saady et al., 2018).

Applications in Organic Synthesis and Medicinal Chemistry

Polyamide Synthesis : The creation of aromatic polyamides based on similar compounds, such as bis(ether-carboxylic acid) or dietheramine derived from tert-butylhydroquinone, showcases the role of these compounds in polymer chemistry (Yang et al., 1999).

Synthesis of Cytotoxic Agents : The synthesis of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives bearing cationic side chains from aminoanthraquinones for cytotoxic activity research demonstrates their potential in cancer treatment (Bu et al., 2001).

Safety and Hazards

Future Directions

The future research directions for this compound could involve exploring its potential bioactivity, optimizing its synthesis, and investigating its physical and chemical properties. It could also be interesting to study its interactions with biological targets using techniques like molecular docking .

properties

IUPAC Name |

N-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c1-15-5-9-17(10-6-15)14-23-13-3-4-19(21(23)25)20(24)22-18-11-7-16(2)8-12-18/h3-13H,14H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIYERRAOVNFBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

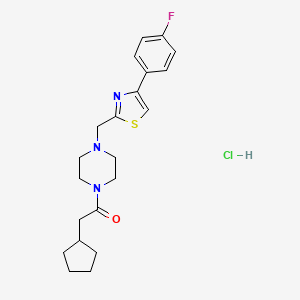

![3-(4-chloro-3-methylphenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2916041.png)

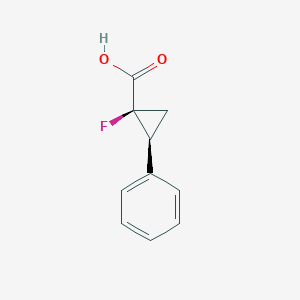

![(Z)-ethyl 1-(3-methoxypropyl)-5-oxo-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2916047.png)

![3-(4-nitrophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2916049.png)

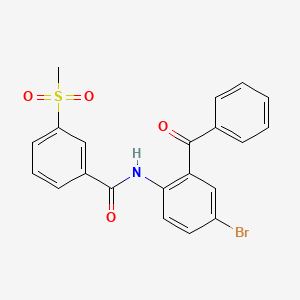

![N-(2,4-difluorophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2916050.png)